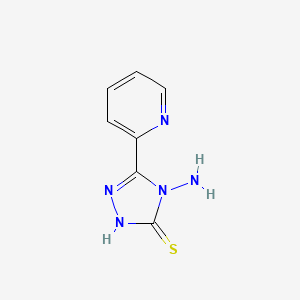

4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

Übersicht

Beschreibung

“4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol” is a heterocyclic compound. It is a derivative of 1,2,4-triazole, which is a class of compounds known for their wide range of pharmacological activities .

Synthesis Analysis

The synthesis of this compound involves the reaction of N’-aminopiridyne-2-carboximidamine and an excess monoethyl oxalyl chloride . Other methods may involve the use of dl-malic acid under microwave (MW) irradiation .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by nuclear magnetic resonance spectroscopy, elemental analysis, infrared spectroscopy, and single-crystal X-ray diffraction .Chemical Reactions Analysis

The compound can undergo a variety of chemical reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

4-Amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol has shown notable antimicrobial activities. A study by Bayrak et al. (2009) described the synthesis of derivatives of this compound, which were then screened for antimicrobial activity. The results demonstrated that these compounds exhibited good to moderate antimicrobial effects, highlighting their potential in the development of antimicrobial agents (Bayrak et al., 2009).

Corrosion Inhibition

Ansari et al. (2014) investigated the use of Schiff’s bases of pyridyl substituted triazoles, including this compound, as corrosion inhibitors for mild steel in hydrochloric acid solution. The study found that these compounds, especially one referred to as SB-1, exhibited high corrosion inhibition efficiency, suggesting their application in protecting metals from corrosion (Ansari et al., 2014).

Antitumor Activity

Research by Rui (2008) on the antitumor activity of Schiff bases derived from this compound revealed that some of these compounds showed potential antitumor activity against certain cell lines. This study underscores the potential of these derivatives in the development of antitumor agents (Rui, 2008).

Antioxidant and Analgesic Activities

Karrouchi et al. (2016) synthesized Schiff bases of 4-amino-1,2,4-triazole derivatives containing a pyrazole moiety and evaluated their analgesic and antioxidant properties. The results showed significant analgesic and antioxidant effects, indicating their potential therapeutic applications (Karrouchi et al., 2016).

Luminescent Properties

Qin et al. (2012) explored the use of 4-amino-1,2,4-triazole derivatives in generating one-dimensional coordination polymers with luminescent properties. These compounds demonstrated potential in the development of luminescent materials, which could have applications in various optical and electronic devices (Qin et al., 2012).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is alpha-synuclein (α-syn), a protein that plays a significant role in Parkinson’s disease . This protein is found in the presynaptic terminals of neurons and is involved in the regulation of dopamine release and transport .

Mode of Action

This compound interacts with α-syn to inhibit its aggregation . In pathological conditions, α-syn can form amyloid aggregates, leading to neurotoxicity and neurodegeneration . By inhibiting this aggregation, the compound can prevent the formation of these harmful aggregates .

Biochemical Pathways

The compound affects the biochemical pathway involving α-syn. In Parkinson’s disease, the aggregation of α-syn into amyloid fibrils leads to the formation of intraneuronal inclusions, which can cause cytotoxicity through various mechanisms, such as increased lipid membrane permeabilization, mitochondrial damage, and oxidative stress . By inhibiting α-syn aggregation, this compound can potentially mitigate these effects .

Result of Action

The compound has shown the ability to prevent neurodegeneration caused by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), as well as affect the levels of Parkinson’s disease markers after the administration of the same neurotoxin . This suggests that the compound could have potential neuroprotective effects.

Biochemische Analyse

Biochemical Properties

The compound 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol has been shown to interact with various biomolecules. It has been synthesized as a potential anti-inflammatory agent , suggesting that it may interact with enzymes and proteins involved in the inflammatory response

Cellular Effects

In terms of cellular effects, this compound has been shown to have neuroprotective properties . It was found to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia, as well as affect the levels of Parkinson’s disease markers after the administration of the same neurotoxin . This suggests that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Eigenschaften

IUPAC Name |

4-amino-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5S/c8-12-6(10-11-7(12)13)5-3-1-2-4-9-5/h1-4H,8H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBQOSTNDZHXSKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NNC(=S)N2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3E)-3-[(4-nitrophenyl)methylidene]-4H-chromen-4-ol](/img/structure/B3038130.png)

![2-[(4-Cyclohexylanilino)methyl]-5-methoxyphenol](/img/structure/B3038133.png)

![4-Bromo-2-[(4-isopropylanilino)methyl]benzenol](/img/structure/B3038134.png)

![2-(6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B3038141.png)

![5,7-Dibromobenzo[d]thiazol-6-amine](/img/structure/B3038149.png)